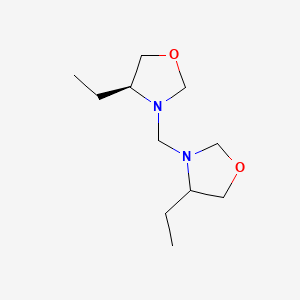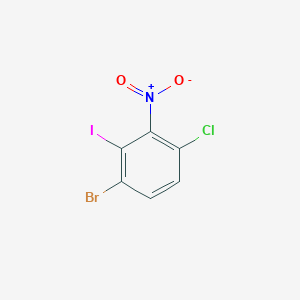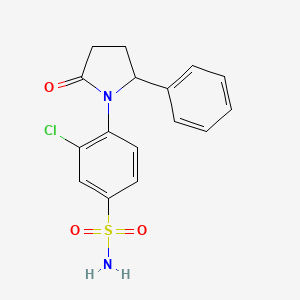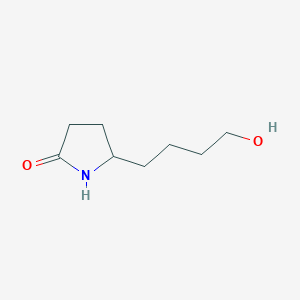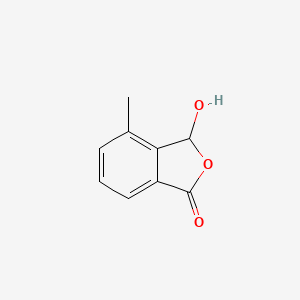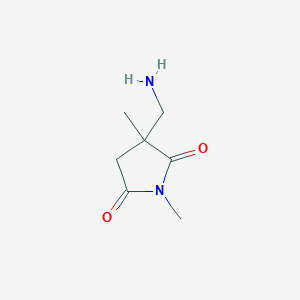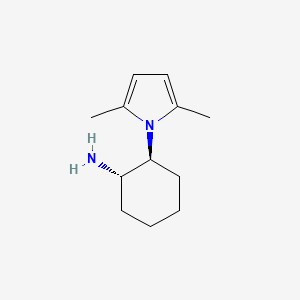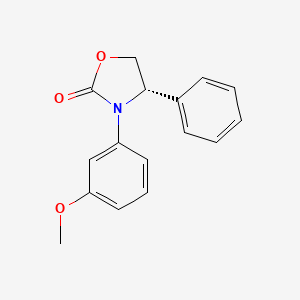
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one typically involves the reaction of (S)-phenylglycinol with 3-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential antibacterial properties due to its oxazolidinone core.
Medicine: Investigated for its potential use as an antibiotic or in the development of new therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a similar mechanism of action.
Uniqueness
(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
572923-03-6 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
(4S)-3-(3-methoxyphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-19-14-9-5-8-13(10-14)17-15(11-20-16(17)18)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
BURUWCICNVETPL-OAHLLOKOSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(COC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


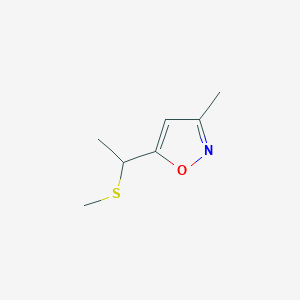
![1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)

